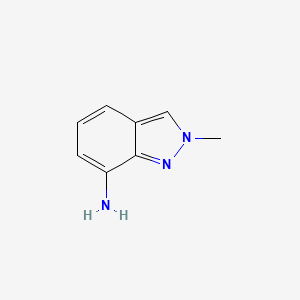

7-Amino-2-methylindazole

Descripción general

Descripción

7-Amino-2-methylindazole is a nitrogen-containing heterocyclic compound characterized by a core indazole structure substituted with an amino group at the 7th position and a methyl group at the 2nd position. Indazoles are significant in medicinal chemistry due to their diverse biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-methylindazole and its derivatives has been explored through various synthetic routes. One efficient method involves the cyclization of 2-fluoroaryl carboxylic acids to form 3-aminoindazoles, which can potentially be adapted to synthesize this compound by adjusting the substitution pattern on the starting materials. Another method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed reactions due to their efficiency and minimal formation of byproducts .

Análisis De Reacciones Químicas

Types of Reactions: 7-Amino-2-methylindazole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amino compounds.

Substitution: It can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include nitric acid and other oxidizing agents.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst are often used.

Substitution: Various electrophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted indazole derivatives.

Aplicaciones Científicas De Investigación

7-Amino-2-methylindazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Derivatives of this compound have shown neuroprotective potential, particularly in the context of Parkinson’s disease.

Medicine: It has been explored for its anticonvulsant effects and potential use in migraine treatment as a CGRP receptor antagonist.

Industry: It is used in the development of various pharmaceuticals and agrochemicals.

Mecanismo De Acción

At the molecular level, 7-Amino-2-methylindazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. For instance, derivatives like 7-Nitroindazole inhibit neuronal nitric oxide synthase, which plays a role in neuroprotection.

Comparación Con Compuestos Similares

7-Nitroindazole: Known for its neuroprotective properties and inhibition of neuronal nitric oxide synthase.

2-Methylindazole: Lacks the amino group at the 7th position, resulting in different chemical properties and biological activities.

1-Methylindazole: Substitution at the 1st position instead of the 2nd position, leading to variations in reactivity and applications.

Uniqueness: 7-Amino-2-methylindazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in medicinal chemistry.

Actividad Biológica

7-Amino-2-methylindazole (CAS: 90223-02-2) is a compound with a molecular formula of C8H9N3 and a molecular weight of 147.18 g/mol. This indazole derivative has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in oncology and cardiovascular health. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 90223-02-2 |

| Molecular Formula | C8H9N3 |

| Molecular Weight | 147.18 g/mol |

| InChI Key | KNZJAZZOKTUEHM-UHFFFAOYSA-N |

| SMILES | CN1C=C2C=CC=C(C2=N1)N |

Anticancer Properties

Research has shown that imidazole derivatives, including those related to this compound, exhibit significant anticancer activity. A study highlighted the effectiveness of imidazoles in inhibiting cancer cell proliferation through various mechanisms, including antiangiogenic effects and modulation of key signaling pathways involved in tumor growth. For instance, compounds with imidazole moieties have been reported to inhibit KRAS/Wnt signaling, which is crucial in many cancers .

Case Study: Antiproliferative Effects

In vitro studies demonstrated that certain imidazole derivatives exhibited IC50 values ranging from 16.1 to >100 µM against various cancer cell lines, showcasing their potential as anticancer agents . Specifically, compounds bearing the imidazole ring showed superior antiproliferative activities compared to standard drugs like sorafenib in melanoma cell lines .

Cardiovascular Effects

This compound has also been investigated for its cardiovascular effects. A related compound, 7-methylindazole, demonstrated alpha-2 adrenoceptor agonistic properties, leading to a dose-dependent decrease in mean arterial blood pressure in animal models . This suggests that this compound may have similar effects, potentially offering therapeutic benefits for hypertension.

The biological activity of this compound can be attributed to several mechanisms:

- Alpha-Adrenoceptor Agonism : The compound may act on alpha-2 adrenoceptors, influencing neurotransmitter release and vascular tone.

- Inhibition of Tumor Growth : By modulating pathways such as KRAS/Wnt and VEGF, it may inhibit angiogenesis and tumor cell migration.

- Antioxidant Activity : Imidazole derivatives are known for their antioxidant properties, which can protect against oxidative stress in cancerous tissues .

Safety and Toxicology

While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile. The compound is classified as harmful if swallowed and can cause skin and eye irritation . Proper handling precautions should be observed when working with this chemical.

Propiedades

IUPAC Name |

2-methylindazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZJAZZOKTUEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363205 | |

| Record name | 7-Amino-2-methylindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90223-02-2 | |

| Record name | 7-Amino-2-methylindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-2-methyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.